![molecular formula C23H23N5O2 B2997964 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896638-67-8](/img/structure/B2997964.png)
1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Cholinesterase and Aβ-Aggregation Inhibitors
A study highlights the design and synthesis of 2,4-disubstituted pyrimidine derivatives, which include similar compounds to our subject, as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds target multiple pathological routes in Alzheimer's disease by inhibiting cholinesterase activity and preventing the aggregation of Aβ fibrils, a hallmark of Alzheimer's pathology (Mohamed et al., 2011).
Histamine H4 Receptor Ligands
Another research focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), indicating their potential in treating inflammatory conditions and pain through the optimization of the core pyrimidine moiety and the methylpiperazine group. These findings suggest the versatility of the pyrimidine-based compounds in modulating immune responses and pain perception (Altenbach et al., 2008).
Antimicrobial Activity
The antimicrobial properties of novel pyrimidine derivatives, including similar compounds, were explored, showcasing their potential as antimicrobial agents. This indicates the broad applicability of such compounds in addressing microbial infections, highlighting the chemical versatility and potential pharmacological benefits of pyrimidine-based compounds (Al-Haiza et al., 2003).
Anticancer and Anti-5-Lipoxygenase Agents
Research into pyrazolopyrimidines derivatives revealed their efficacy as anticancer and anti-5-lipoxygenase agents, suggesting the potential use of pyrimidine derivatives in cancer therapy and as anti-inflammatory agents. This underscores the compound's role in developing therapeutics targeting cancer cell proliferation and inflammation-related disorders (Rahmouni et al., 2016).
Selective Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds, possessing antioxidant properties, especially those with catechol derivatives, demonstrate a novel class of selective inhibitors potentially beneficial for managing diabetic complications (La Motta et al., 2007).
properties
IUPAC Name |
6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXTWDAHSPQXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

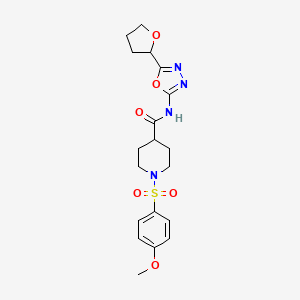
![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)
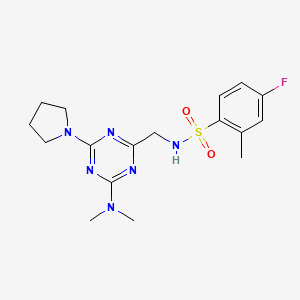
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2997887.png)
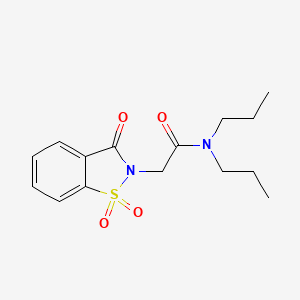
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2997889.png)
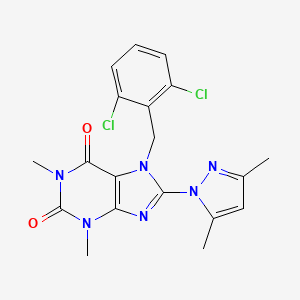

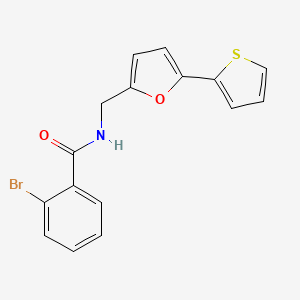
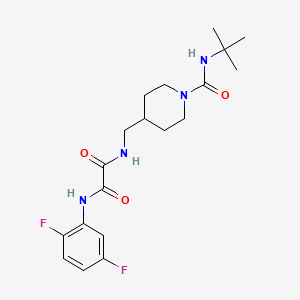
![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)
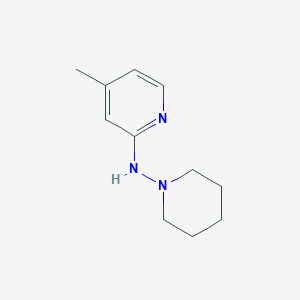
![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)